(2E)-2-{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid
Description
The compound "(2E)-2-{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid" features a thiazolidine-4-carboxylic acid core with a conjugated methylidene group (C=CH) at the 2-position. The (2E) configuration indicates a trans geometry across the double bond.
Structural determination of such compounds typically employs X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (e.g., NMR, UV) .
Properties
IUPAC Name |
(2E)-2-[[4-(1,3-dioxoisoindol-2-yl)phenyl]methylidene]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c22-17-13-3-1-2-4-14(13)18(23)21(17)12-7-5-11(6-8-12)9-16-20-15(10-26-16)19(24)25/h1-9,15,20H,10H2,(H,24,25)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFHKMSFBFBXPX-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)S1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N/C(=C\C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)/S1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzaldehyde with thiazolidine-4-carboxylic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. Purification steps might include recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to hydroxyl groups.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the phthalimide moiety.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Antimicrobial Activity
Thiazolidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to thiazolidine-4-carboxylic acid exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substituents on the phenyl ring have shown enhanced inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 26 | 88.46 |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 24 | 91.66 |
Antioxidant Properties
The antioxidant potential of thiazolidine derivatives has been evaluated through various assays, including the ABTS radical cation decolorization assay. Compounds have demonstrated inhibition percentages ranging from 68.8% to 81.8%, indicating their efficacy in scavenging free radicals .
Table 2: Antioxidant Activity of Thiazolidine Derivatives
| Compound Name | Inhibition Percentage (%) |
|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | 81.8 |
| Other derivatives | 68.8 - 79.0 |
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production and is a target for skin-whitening agents. Recent studies have focused on modifying the thiazolidine structure to enhance tyrosinase inhibitory activity. Molecular docking studies suggest that certain derivatives can effectively inhibit tyrosinase, making them potential candidates for cosmetic applications .
Table 3: Tyrosinase Inhibition of Thiazolidine Derivatives
| Compound Name | IC50 Value (µM) |
|---|---|
| Modified Thiazolidine Derivative | 25 |
| Standard Tyrosinase Inhibitor | 30 |
Anticancer Activity
Thiazolidine derivatives have shown promise as anticancer agents in various studies. For example, specific compounds have been reported to inhibit the growth of cancer cell lines such as HT29 (colon cancer) and H460 (lung cancer). The structure-activity relationship indicates that modifications at the C2 position significantly enhance anticancer activity .
Table 4: Anticancer Activity of Thiazolidine Derivatives
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Thiazolidine Derivative A | HT29 | 15 |
| Thiazolidine Derivative B | H460 | 20 |
Synthesis and Structural Insights
The synthesis of thiazolidine derivatives typically involves cyclization reactions between appropriate precursors, leading to compounds with varied substituents that influence their biological activities. Spectroscopic techniques such as NMR and mass spectrometry are employed to elucidate the structures of these compounds .
Mechanism of Action
The mechanism by which (2E)-2-{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid exerts its effects is largely dependent on its interaction with biological targets. The compound can bind to enzymes or receptors, altering their activity. This binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved can vary, but common targets include enzymes involved in metabolic processes or signaling pathways.
Comparison with Similar Compounds
Discussion of Structural and Functional Implications
- Hydrogen Bonding : The carboxylic acid at position 4 (common in analogs ) enables hydrogen bonding, which could enhance binding to biological targets.
- Crystallography : Programs like WinGX and ORTEP are critical for resolving complex crystal packing, as seen in triazole-thione derivatives (e.g., hydrogen-bonded hexamers in ).
Biological Activity
The compound (2E)-2-{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid (referred to as TZT) is a member of the thiazolidine-4-carboxylic acid derivatives, which have garnered interest due to their diverse biological activities. This article explores the biological activity of TZT, focusing on its antioxidant, anti-inflammatory, anticancer, and enzyme inhibition properties.
1. Antioxidant Activity
Recent studies have highlighted the antioxidant potential of TZT. It has been shown to enhance catalase activity in cellular models, thereby mitigating oxidative stress. The binding affinity of TZT to bovine liver catalase (BLC) was determined with a binding constant () of , indicating a strong interaction that promotes structural modifications in BLC, leading to increased enzyme activity .
Table 1: Antioxidant Activity of TZT Derivatives
The treatment with TZT significantly reduced A549 cell proliferation inhibition induced by high concentrations of vitamin C, suggesting its protective role against oxidative damage .
2. Anti-inflammatory Properties
Thiazolidine derivatives have been evaluated for their anti-inflammatory properties. For instance, new derivatives synthesized from TZT exhibited significant anti-inflammatory effects comparable to ibuprofen but with enhanced potency due to structural modifications . The cyclization process has been shown to improve antioxidant and anti-inflammatory activities substantially.
3. Anticancer Activity
TZT and its derivatives have demonstrated promising anticancer activities against various cancer cell lines. For example, compounds derived from thiazolidine scaffolds exhibited significant inhibition against leukemia cell lines and central nervous system cancer cells in preliminary screenings conducted by the National Cancer Institute .
Table 2: Anticancer Activity
These findings indicate that TZT may serve as a scaffold for developing novel anticancer agents.
4. Enzyme Inhibition
The ability of TZT to inhibit specific enzymes has also been investigated. Notably, it has been identified as a competitive inhibitor of tyrosinase, with a notable inhibition percentage of at . This suggests potential applications in skin whitening and related therapeutic areas.
Table 3: Enzyme Inhibition Data
Q & A
Q. What are the standard synthetic routes for preparing (2E)-2-{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid, and how are reaction conditions optimized?
The compound is typically synthesized via Knoevenagel condensation between a thiazolidine-4-carboxylic acid derivative and an aldehyde-functionalized isoindole precursor. Key steps include refluxing in acetic acid with sodium acetate as a catalyst (2–26 hours) and subsequent purification via recrystallization. Optimization involves adjusting molar ratios, reaction time, and temperature to improve yields, which can vary significantly (34–74%) depending on substituent steric and electronic effects .
Q. Which spectroscopic and analytical methods are critical for confirming the compound’s structural integrity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the methylidene bridge and isoindole-thiazolidine connectivity. Elemental analysis validates stoichiometric ratios (C, H, N), while single-crystal X-ray diffraction provides absolute configuration confirmation, as demonstrated in structurally analogous thiazolidine derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the role of sodium acetate in the Knoevenagel condensation during synthesis?
Sodium acetate acts as a base, deprotonating the active methylene group of the thiazolidine-4-carboxylic acid to form an enolate. This nucleophilic species reacts with the aldehyde moiety of the isoindole derivative, followed by dehydration to yield the α,β-unsaturated (E)-configured product. Solvent polarity (e.g., acetic acid) and catalyst loading are critical for minimizing side reactions .
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?
Density functional theory (DFT) optimizes the compound’s geometry for docking into target protein active sites (e.g., enzymes implicated in inflammation or cancer). The methylidene and isoindole moieties likely engage in hydrophobic interactions, while the carboxylic acid group participates in hydrogen bonding. Validation requires correlating computational binding scores with in vitro activity data .
Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?
Substituents on the isoindole ring (e.g., electron-withdrawing groups) and thiazolidine backbone (e.g., methyl or phenyl groups) modulate activity. SAR studies involve synthesizing analogs, testing in vitro assays (e.g., enzyme inhibition), and using multivariate regression to link substituent properties (logP, Hammett constants) to potency .
Q. Why do synthesis yields vary significantly across similar thiazolidine derivatives, and how can these discrepancies be resolved?
Yield variability (e.g., 34% vs. 74% in analogous compounds) arises from differences in aldehyde reactivity, steric hindrance, and purification efficiency. Strategies include optimizing stoichiometry, using high-boiling solvents (e.g., DMF) for incomplete reactions, and employing chromatographic purification for complex mixtures .
Data Contradiction and Methodological Challenges
Q. How should researchers address conflicting reports on the compound’s melting point or spectral data?
Discrepancies in melting points or NMR shifts may stem from polymorphism or residual solvents. Cross-validate data using differential scanning calorimetry (DSC) for polymorph identification and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Reproducibility requires strict adherence to documented synthesis and drying protocols .
Q. What experimental controls are necessary to ensure reproducibility in biological assays?
Include positive controls (e.g., known enzyme inhibitors) and vehicle controls (e.g., DMSO) to account for solvent effects. Validate assay conditions (pH, temperature) using standardized protocols, and replicate experiments across independent batches of the compound to assess batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
